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Compound of Interest

Compound Name: Hdac6-IN-15

Cat. No.: B15139145 Get Quote

Introduction
Hdac6-IN-15 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb

histone deacetylase. Unlike other HDACs, which are primarily located in the nucleus and

regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the

cytoplasm. Its substrates are mainly non-histone proteins, including α-tubulin and the heat

shock protein 90 (Hsp90). Through its enzymatic activity, HDAC6 plays a crucial role in a

variety of cellular processes, including cell motility, protein quality control, and signal

transduction.

The dysregulation of HDAC6 has been implicated in the pathogenesis of various diseases,

including cancer and neurodegenerative disorders. Consequently, the development of selective

HDAC6 inhibitors like Hdac6-IN-15 represents a promising therapeutic strategy. This technical

guide provides a comprehensive overview of the chemical structure, properties, and biological

activity of Hdac6-IN-15, intended for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
The chemical structure and properties of Hdac6-IN-15 are summarized below.

Chemical Structure:

Table 1: Chemical Properties of Hdac6-IN-15
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Property Value Reference

IUPAC Name

N-hydroxy-4-(((2-(1-

(phenylsulfonyl)piperidin-4-

yl)ethyl)amino)methyl)benzami

de

Molecular Formula C21H27N3O4S

Molecular Weight 417.52 g/mol

SMILES

O=C(NC1=CC=C(CNCC(C2C

CN(S(=O)

(C3=CC=CC=C3)=O)CC2)C)C

=C1)NO

IC50 (HDAC6) 38.2 nM [1]

Biological Activity
Hdac6-IN-15 exhibits potent and selective inhibitory activity against HDAC6. This inhibition

leads to the hyperacetylation of its primary substrate, α-tubulin, which in turn affects

microtubule dynamics and various cellular processes.

In Vitro Anti-proliferative Activity
Hdac6-IN-15 has demonstrated anti-proliferative activity against a panel of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are

presented in the table below.

Table 2: Anti-proliferative Activity of Hdac6-IN-15 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

22RV1 Prostate Cancer 8.90 [1]

MM1.S Multiple Myeloma 11.90 [1]

MV4-11
Acute Myeloid

Leukemia
7.83 [1]

JEKO-1
Mantle Cell

Lymphoma
4.80 [1]

4T1 Breast Cancer 16.51 [1]

Mechanism of Action and Signaling Pathways
HDAC6 is a key regulator of several important signaling pathways. By inhibiting HDAC6,

Hdac6-IN-15 can modulate these pathways, leading to its observed anti-cancer effects. The

primary mechanism of action involves the accumulation of acetylated α-tubulin, which disrupts

microtubule-dependent processes such as cell migration and mitosis.

HDAC6 is known to be involved in the following signaling pathways:

Protein Degradation (Aggresome Pathway): HDAC6 plays a crucial role in the clearance of

misfolded proteins by facilitating their transport to the aggresome for degradation. Inhibition

of HDAC6 can disrupt this process, leading to the accumulation of toxic protein aggregates

and inducing cellular stress.

Cell Motility and Invasion: By deacetylating α-tubulin, HDAC6 promotes microtubule

dynamics, which is essential for cell motility and invasion. Inhibition of HDAC6 leads to

hyperacetylation of α-tubulin, stabilizing microtubules and impairing cancer cell migration.

NF-κB Signaling: Some studies suggest that HDAC6 can regulate the NF-κB signaling

pathway, which is a key player in inflammation and cancer progression.[2]

STAT3 Signaling: HDAC6 has been shown to interact with and regulate the activity of STAT3,

a transcription factor involved in cell proliferation and survival.[3][4]
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MAPK/ERK Pathway: The MAPK/ERK pathway is a central signaling cascade that regulates

cell growth and differentiation. HDAC6 has been implicated in the modulation of this

pathway.[5]

PI3K/AKT Pathway: The PI3K/AKT pathway is another critical signaling route for cell survival

and proliferation, and evidence suggests a role for HDAC6 in its regulation.[6][7]

Further research is needed to fully elucidate the specific effects of Hdac6-IN-15 on each of

these pathways.

Diagram 1: Simplified Overview of HDAC6-Modulated Signaling Pathways
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Caption: Overview of signaling pathways modulated by HDAC6.
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Hdac6-IN-15.

Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Cancer cell lines (e.g., 22RV1, MM1.S, MV4-11, JEKO-1, 4T1)

Complete cell culture medium

Hdac6-IN-15

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

96-well plates

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%

CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Hdac6-IN-15 in culture medium. The final

concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the medium

from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control

(medium with solvent) and a blank (medium only).
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Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

or until a purple precipitate is visible.

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the inhibitor concentration

and determine the IC50 value using non-linear regression analysis.

Diagram 2: Experimental Workflow for MTT Assay
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Caption: Step-by-step workflow for the MTT cell viability assay.
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Western Blot for Acetylated α-Tubulin
Western blotting is used to detect the levels of specific proteins in a sample. To assess the

pharmacodynamic effect of Hdac6-IN-15, the level of acetylated α-tubulin, a direct substrate of

HDAC6, is measured.

Materials:

Cancer cell lines

Hdac6-IN-15

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-GAPDH

(loading control)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Protocol:

Cell Treatment and Lysis: Treat cells with various concentrations of Hdac6-IN-15 for a

specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a protein

assay kit.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE

gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

acetylated-α-tubulin and a loading control (α-tubulin or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL

detection reagent and a chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the

loading control.

Diagram 3: Western Blot Experimental Workflow
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Caption: Step-by-step workflow for Western blot analysis.
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Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetic

properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of Hdac6-IN-15.

However, the development of selective HDAC6 inhibitors with favorable pharmacokinetic

profiles is an active area of research.[8][9] Studies on other selective HDAC6 inhibitors can

provide insights into the expected properties. Generally, desirable characteristics for a drug

candidate include good oral bioavailability, adequate plasma exposure, and a metabolic profile

that avoids rapid clearance.

Conclusion
Hdac6-IN-15 is a valuable research tool for investigating the biological roles of HDAC6 and for

exploring its therapeutic potential. Its high potency and selectivity make it a suitable probe for

dissecting the complex signaling pathways regulated by this unique deacetylase. The

experimental protocols provided in this guide offer a starting point for researchers to evaluate

the effects of Hdac6-IN-15 in various cellular models. Further studies are warranted to fully

characterize its in vivo efficacy and pharmacokinetic profile, which will be crucial for its potential

translation into a clinical candidate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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